N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide is a boronic acid derivative with a fluorine atom and a pyrrolidine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-fluoro-4-bromophenyl pyrrolidine-1-carboxamide with bis(pinacolato)diboron in the presence of a palladium catalyst under inert atmosphere conditions.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow chemistry can also be employed to enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.
Oxidation and Reduction: The fluorine atom can influence the oxidation state of the compound.
Common Reagents and Conditions:
Palladium catalysts (e.g., Pd(PPh3)4)
Solvents like toluene or DMF
Inert atmosphere (e.g., nitrogen or argon)
Major Products Formed:
Coupling products with various aryl groups
Oxidized or reduced derivatives depending on the reaction conditions
Scientific Research Applications
Chemistry: The compound is used in organic synthesis, particularly in the formation of biaryls through cross-coupling reactions. Biology: It can be employed in the study of enzyme inhibitors and as a building block for bioactive molecules. Medicine: Industry: Utilized in material science for the development of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with biological targets such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways
Receptors in signal transduction pathways
Comparison with Similar Compounds
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide
Uniqueness: N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide stands out due to its pyrrolidine ring, which imparts unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFN2O3/c1-16(2)17(3,4)24-18(23-16)12-7-8-14(13(19)11-12)20-15(22)21-9-5-6-10-21/h7-8,11H,5-6,9-10H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICDBNCTINCXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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